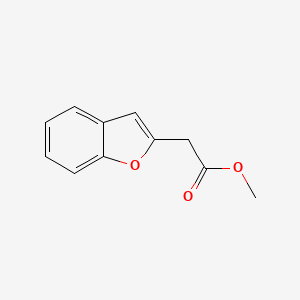

2-(苯并呋喃-2-基)乙酸甲酯

描述

“Methyl 2-(benzofuran-2-yl)acetate” is a chemical compound that falls under the category of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

The synthesis of benzofuran compounds has attracted significant attention due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

Benzofuran compounds are a class of heterocyclic compounds. The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran compounds have been synthesized using visible-light-mediated chemical reactions . This approach allows for the synthesis of a variety of molecules, including benzofuran derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “benzofuran-2-yl methyl ketone”, are as follows: Molecular Formula: C10H8O2, Molar Mass: 160.17, Density: 1.07 g/mL at 25 °C (lit.), Melting Point: 70-72°C (lit.), Boiling Point: 110-113°C3mm Hg (lit.), Flashing Point: >110°C, Solubility: Insoluble in water, Vapor Pressure: 0.26Pa at 25℃, Refractive Index: 1.5300 (estimate) .科学研究应用

化学结构和性质

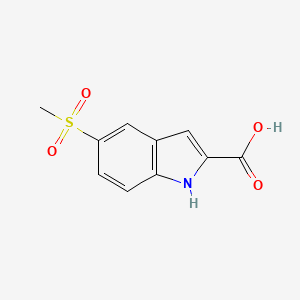

2-(苯并呋喃-2-基)乙酸甲酯及其衍生物因其有趣的化学性质而成为研究的主题。例如,2-(苯并呋喃-2-基)乙酸甲酯的衍生物 C12H11ClO4S,表现出有趣的晶体结构特征。在这个化合物中,O 原子和甲基亚磺酰基取代基的甲基基团位于苯并呋喃片段平面的相对侧,导致特定的分子相互作用。这个衍生物的晶体结构由相邻分子的苯环之间的芳香 π-π 相互作用和涉及甲基 H 原子和相邻分子的呋喃环的 C-H 相互作用稳定。此外,该结构显示分子间的 C-H⋯O 氢键 (Choi, Seo, Son, & Lee, 2009)。

另一个衍生物 C13H14O4S,表现出类似的结构特征,包括分子间的芳香 π-π 相互作用和 O 原子和甲基亚磺酰基取代基的甲基基团的空间排列 (Choi, Seo, Son, & Lee, 2008)。

在材料科学中的应用

在材料科学中,2-(苯并呋喃-2-基)乙酸甲酯的衍生物因其在各种应用中的潜力而受到研究。例如,对 2-(5-甲基-1-苯并呋喃-3-基)乙酸 (2MBA) 进行了光谱表征,揭示了其量子化学和类药物参数。该研究包括分子对接研究,这对于药物应用可能是有价值的。这项研究说明了这些化合物在开发具有特定反应性质的材料中的潜力 (Hiremath 等,2019)。

除草剂活性

对与 2-(苯并呋喃-2-基)乙酸甲酯密切相关的苯并呋喃-2-乙酸酯的研究表明具有显着的除草剂活性。这些化合物,特别是 2-(5-甲氧基苯并呋喃-2-基)己酸甲酯,对各种农作物和杂草表现出高植物毒性。这项研究表明这些化合物在开发新型、高效和环保的除草剂方面的潜力 (Araniti 等,2019)。

作用机制

While the specific mechanism of action for “Methyl 2-(benzofuran-2-yl)acetate” is not mentioned in the search results, benzofuran derivatives have been found to exhibit a wide range of biological activities . For example, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .

安全和危害

The safety data sheet for a similar compound, “benzofuran-2-yl methyl ketone”, suggests that it may cause eye and skin irritation, and may be harmful if absorbed through the skin, swallowed, or inhaled . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

未来方向

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research in this area is likely to focus on the development of new therapeutic agents, particularly antifungal agents .

属性

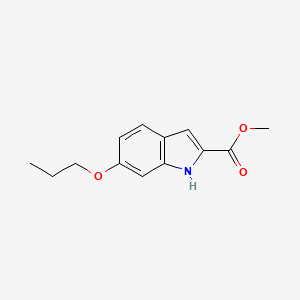

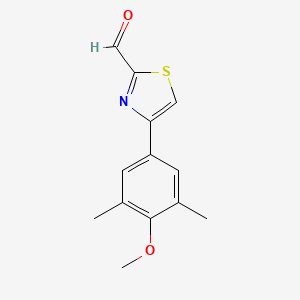

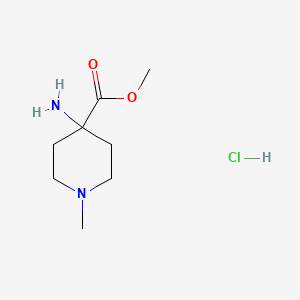

IUPAC Name |

methyl 2-(1-benzofuran-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-13-11(12)7-9-6-8-4-2-3-5-10(8)14-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNDTNJOTQMHCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575816 | |

| Record name | Methyl (1-benzofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzofuran-2-yl)acetate | |

CAS RN |

39581-61-8, 26278-23-9 | |

| Record name | 2-Benzofuranacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39581-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (1-benzofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3022377.png)

![3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3022384.png)